Table 1: Core Characteristics of Cefcapene Pivoxil Hydrochloride Hydrate [1]
| Property | Description |
|---|---|
| Systematic Name | This compound hydrate |
| CAS Number | 147816-24-8 |
| Molecular Formula | C₂₃H₃₂ClN₅O₉S₂ |
| Molecular Weight | 622.11 g/mol |
| Drug Class | Third-generation cephalosporin (prodrug) |
| Active Moiety | Cefcapene |
| Mechanism of Action | Inhibition of bacterial cell wall synthesis via β-lactam ring [2] |
| Primary Indications | Respiratory, urinary tract, and skin infections [3] |
Key Characteristics: The drug is administered as the pivaloyloxymethyl ester prodrug (pivoxil) of cefcapene, which is hydrolyzed by esterases in the intestinal tract to release the active antibiotic, cefcapene, thereby enhancing oral bioavailability [1] [4].
A practical synthesis method on a decagram scale achieves an overall yield of 36%, demonstrating feasibility for industrial production [5]. The process is outlined below.
Synthesis workflow of this compound hydrate. [5]
Table 2: In Vitro Antibacterial Spectrum (Minimum Inhibitory Concentrations - MIC) [3]
| Bacterial Species / Strain | Cefcapene MIC (μg/mL) |
|---|---|
| Streptococcus pneumoniae | Not fully quantified, but has poor activity against penicillin-resistant strains [6] |
| Haemophilus influenzae (including β-lactamase-producing) | Active [3] |
| Moraxella catarrhalis (including β-lactamase-producing) | Active [3] |
| Staphylococcus aureus (methicillin-susceptible) | Active [2] |
| Streptococcus pyogenes | Active [3] |
| Pseudomonas aeruginosa | Resistant [2] |
Table 3: Key Pharmacokinetic Parameters in Animal Models [1]
| Parameter | Value (in mice) |
|---|---|
| Peak Blood Concentration (Cmax) | 1 - 2 μg/mL |
| Time to Cmax (Tmax) | 30 - 120 minutes |
| Administration Route | Oral (intragastric) |
Distribution and Elimination: Cefcapene achieves effective concentrations in tissues like the lung. It is predominantly eliminated unchanged by the kidneys, similar to other cephalosporins [1] [2].
Table 4: Selected Clinical Trial Outcomes
| Indication | Comparator | Efficacy (Cefcapene vs. Comparator) | Key Safety Findings |
|---|---|---|---|
| Acute Rhinosinusitis (Adults) [3] | Amoxicillin-Clavulanate (AMC) | 96% vs. 95.8% improvement | Diarrhea: 3.3% (CP) vs. 25% (AMC); P=0.04 |
| Acute Upper Respiratory Infection (Children) [7] | Cefdinir (CFDN) | 86%-100% vs. 92%-100% improvement | Diarrhea/Soft Stool: 14%-32% (CP) vs. 12%-18% (CFDN) |
| Infections with Soft Stool/Diarrhea [8] | N/A (Single-arm) | 87.5% effective | No adverse drug reactions reported; absorption was normal |
Absorption in Special Populations: A study on gastrectomized patients found that cefcapene pivoxil was absorbed effectively even shortly after surgery, with absorption profiles varying slightly depending on the type of gastrectomy procedure [4].
1. In Vivo Efficacy Model in Mice [1]
2. Synthesis of this compound Hydrate [5]
The mechanism of cefcapene, like other β-lactam antibiotics, can be summarized as follows:
Mechanism of action from oral administration to bacterial cell death. [1] [2] [4]
This compound hydrate is a well-characterized oral third-generation cephalosporin. Its established industrial synthesis, broad spectrum of activity against common pathogens, and proven clinical efficacy make it a viable candidate for development, particularly for community-acquired respiratory infections. Researchers should note its inactivity against Pseudomonas aeruginosa and reduced efficacy against penicillin-resistant Streptococcus pneumoniae.
This compound hydrate is an orally available prodrug of the third-generation cephalosporin antibiotic, cefcapene [1]. Its design addresses the challenge of poor oral absorption inherent to many active antibiotic compounds.
| Attribute | Description |
|---|---|
| Prodrug Name | This compound Hydrate [1] |
| Active Metabolite | Cefcapene [1] |
| Prodrug Group | Pivoxil Ester [2] |
| Activation Site | Gastrointestinal tract and during absorption [3] [4] |
| Activation Mechanism | Hydrolysis by esterases [2] |
| Key Function | Enhances oral bioavailability of the active cephem antibiotic [1] |
The tables below summarize key quantitative data from clinical studies, demonstrating the prodrug's performance in humans.
Table 1: Pharmacokinetic Parameters after Single Oral Dose (Healthy Subjects) [5]
| Dose | C~max~ (mg/L) | T~max~ (hours) | AUC~inf~ (h·mg/L) | Urinary Excretion (% of dose) |
|---|---|---|---|---|
| 100 mg | 1.04 ± 0.22 | 1.5 - 2.0 | 2.94 ± 0.46 | 31.5% - 42.9% |
| 150 mg | 1.24 ± 0.46 | 1.5 - 2.0 | 3.97 ± 1.28 | 31.5% - 42.9% |
| 200 mg | 1.56 ± 0.43 | 1.5 - 2.0 | 4.70 ± 1.19 | 31.5% - 42.9% |
Table 2: Clinical Efficacy and Absorption in Patient Populations
| Study Population | Key Finding | Value | Source |
|---|---|---|---|
| Patients with soft stool or diarrhea | Urinary recovery rate of active drug | 30.1 ± 5.8% | [3] |
| Pediatric patients with respiratory infection | Clinical response rate | 95.8% (Overall) | [6] |
| 100% (Laryngopharyngitis, Tonsillitis, Pneumonia) | |||
| Gastrectomized patients | Effect of gastrectomy on absorption | Reduced absorption, particularly with total gastrectomy (Roux-Y procedure) | [4] |
While the search results lack step-by-step protocols, they offer insights into methodologies used to study this prodrug.
The following diagram illustrates the prodrug activation pathway and the subsequent pharmacokinetic analysis workflow based on the studied methodologies.
Diagram of the prodrug activation and analysis workflow for cefcapene pivoxil.
The available information provides a solid foundational understanding but has limitations. The search results do not contain detailed molecular-level protocols for studying the ester cleavage reaction (e.g., specific esterase enzymes, in vitro incubation conditions) or diagrams of signaling pathways.
To acquire more in-depth technical data, you may need to:
The antibacterial activity of cefcapene pivoxil is characterized by its broad spectrum and stability against certain resistance mechanisms. The table below summarizes its activity against key pathogens.
| Bacterial Type | Pathogen Examples | Activity / Notes |
|---|---|---|
| Gram-Positive | Staphylococcus aureus [1] | Active, including strains that cause a high number of drug-resistant infections [2]. |
| Streptococcus pyogenes [2] | Active. | |
| Gram-Negative | Haemophilus influenzae [3] [4] | Active, including ampicillin-resistant (beta-lactamase producing) strains [3]. |
| Serratia spp. [3] | Active. | |
| Proteus spp. [3] | Active. | |
| Escherichia coli [2] | Active. | |
| Moraxella catarrhalis [2] | Active. |
Key features of its profile include:
The following diagram illustrates the prodrug activation and mechanism of action of cefcapene pivoxil.
For research and quality control purposes, validated experimental methods are available to study cefcapene pivoxil.
A study in healthy subjects after a single oral dose provided the following key parameters [4]:
| Pharmacokinetic Parameter | 100 mg Dose | 150 mg Dose | 200 mg Dose |
|---|---|---|---|
| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |
| AUCinf (h·mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |
| Tmax (h) | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |
| Fraction Excreted Unchanged in Urine | 31.5% - 42.9% | 31.5% - 42.9% | 31.5% - 42.9% |
This method is suitable for quantifying cefcapene pivoxil in the presence of its degradation products [1].
The workflow for conducting a forced degradation study is as follows:
Cefcapene pivoxil HCl is a pivaloyloxymethyl ester prodrug that is hydrolyzed to its active form, cefcapene, in the intestinal wall and blood [1]. The active cefcapene belongs to the β-lactam class of antibiotics and its core mechanism is the inhibition of PBPs.
The diagram below illustrates the sequential process of its action from oral administration to bacterial cell death.
Understanding the relative affinity of a β-lactam antibiotic for different PBPs is crucial for predicting its antibacterial efficacy and spectrum. The table below summarizes key comparative binding data for cefcapene and other cephalosporins, as determined by Microscale Thermophoresis (MST) [4].
Table 1: Affinity (Kd) of Cephalosporins for S. pneumoniae PBPs
| Antibiotic | PBP1A Kd (μM) | PBP2X Kd (μM) |
|---|---|---|
| Cefditoren | 0.005 ± 0.004 | 9.70 ± 8.24 |
| Cefcapene | Data Not Available | Lower than Cefditoren & Cefixime |
| Cefdinir | Higher than Cefditoren | Lower than Cefditoren |
| Cefixime | Higher than Cefditoren | Higher than Cefditoren |
This data shows that the affinity for specific PBPs varies significantly even within the same class of antibiotics, which directly influences their antibacterial potency and potential for resistance development.
The Bocillin FL Fluorescence Competition Assay is a standard method for evaluating the binding of β-lactam antibiotics to PBPs [5]. Here is a detailed protocol based on this method.
This assay measures the ability of a test antibiotic to compete with the fluorescent penicillin derivative, Bocillin FL, for binding to PBPs.
The workflow for this key experiment is outlined below.
While a crystal structure of cefcapene bound to a PBP was not found, structural studies on closely related cephalosporins provide valuable insights. Research on cefditoren complexed with S. pneumoniae PBP2X reveals that the C-3 side chain of the cephem nucleus plays a critical role [6].
This compound hydrate is an orally available, broad-spectrum, third-generation cephalosporin antibiotic used in its prodrug form [1] [2] [3]. The following table summarizes its core technical data.
| Property | Description |
|---|---|
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-Amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-[(carbamoyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 2,2-dimethylpropanoyloxymethyl ester; hydrochloride; monohydrate [4] |
| Molecular Formula | C({23})H({29})N({5})O({8})S({2}) · HCl · H({2})O [2] [3] |
| Molecular Weight | 622.11 g/mol [2] [3] |
| Physical Form | White to beige powder [4] |
| Storage | Store desiccated at -20°C; long-term storage at 2-8°C [4] [2] |
| Solubility | Soluble in DMSO (2 mg/mL), methanol, ethanol, DMF [4] [2] |
| Mechanism | Prodrug hydrolyzed to active Cefcapene, which inhibits Penicillin-Binding Proteins (PBPs) to disrupt cell wall biosynthesis [2] [3] |
| Biological Role | Cell wall biosynthesis inhibitor; antibacterial [3] |
The antibacterial action of cefcapene pivoxil is a multi-stage process that culminates in the inhibition of peptidoglycan biosynthesis, a critical pathway for bacterial cell wall integrity [5] [6].
Diagram 1: The mechanism of action of cefcapene pivoxil, from oral prodrug to bacterial cell lysis.
Peptidoglycan (PGN) is an essential, mesh-like macromolecule that surrounds the bacterial cytoplasmic membrane, providing mechanical strength and shape, and protecting the cell from lysis due to internal osmotic pressure [6]. Its basic structure consists of:
The biosynthesis of this structure is the key target for cefcapene and other β-lactam antibiotics.
Diagram 2: Key stages of peptidoglycan biosynthesis and the inhibition point of cefcapene.
For researchers aiming to study cefcapene pivoxil and its effects, here are key methodological considerations.
The search results don't contain complete, step-by-step experimental protocols, but you can find detailed synthetic methods in patent documents [7] [8].
Cefcapene pivoxil hydrochloride hydrate is an orally available third-generation cephalosporin antibiotic with broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus. As a β-lactam antibiotic, it contains the characteristic β-lactam ring that is particularly susceptible to degradation under various environmental conditions, leading to potential loss of efficacy and formation of potentially harmful degradation products. The International Conference on Harmonization (ICH) guidelines require the development and validation of stability-indicating assay methods (SIAMs) for active pharmaceutical ingredients and drug products to ensure their identity, potency, purity, and performance throughout their shelf life. These methods must be capable of separating drugs from their degradation products formed under specific stress conditions, thereby providing reliable assessment of drug stability profiles. The development of a robust, selective, and sensitive stability-indicating HPLC method for cefcapene pivoxil is therefore essential for pharmaceutical analysis during drug development, quality control, and stability studies. [1] [2]
The development of an effective stability-indicating method for cefcapene pivoxil required significant method optimization to achieve satisfactory separation of the drug substance from its degradation products. Initial methods employing potassium dihydrogen phosphate-sodium dodecyl sulfate-based mobile phases or different citric acid/potassium chloride ratios with pH adjustment proved unsatisfactory, exhibiting poor peak symmetry and inadequate resolution. The optimized chromatographic conditions presented below successfully address these challenges, providing excellent separation of cefcapene pivoxil from its degradation products within a reasonable runtime. [1]
Table 1: Optimized HPLC Conditions for Cefcapene Pivoxil Analysis
| Parameter | Specification |
|---|---|
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile:Buffer (45:55, v/v) |
| Buffer Composition | Citric acid 10 mmol L⁻¹ and potassium chloride 18 mmol L⁻¹ |
| pH | 2.36 (without adjustment) |
| Flow Rate | 1.0 mL min⁻¹ |
| Detection Wavelength | 270 nm |
| Column Temperature | 30°C |
| Injection Volume | Typically 10-20 μL |
| Run Time | Approximately 10 minutes |
| Retention Time of Cefcapene Pivoxil | ~3.84 minutes |
The mobile phase composition represents a critical factor in the successful separation, with the specific ratio of acetonitrile to citrate buffer providing optimal selectivity. The use of potassium chloride in the buffer system enhances peak symmetry and efficiency. The acidic pH of 2.36, achieved without further adjustment, is particularly important for suppressing ionization of acidic/basic functional groups and controlling silanol activity, thereby improving chromatographic performance. The detection wavelength of 270 nm corresponds to a region of strong UV absorption for cefcapene pivoxil, ensuring good sensitivity for quantitative analysis. [1]
Prior to sample analysis, system suitability tests should be performed to verify that the chromatographic system is adequate for the intended analysis. The following criteria should be met:
The developed HPLC method was comprehensively validated according to the International Conference on Harmonization (ICH) guidelines to demonstrate its suitability for the intended purpose of stability analysis and assay of cefcapene pivoxil. The validation included assessment of specificity, linearity, accuracy, precision, and robustness, as summarized below. [1] [3]
The specificity of the method was demonstrated through forced degradation studies where cefcapene pivoxil was subjected to various stress conditions. The method effectively separated the drug substance from all degradation products, with peak purity indices greater than 98.79% confirmed by photodiode array detection, indicating no co-elution of degradants with the main peak. [1]
Table 2: Summary of Forced Degradation Results
| Stress Condition | Parameters | Degradation (%) | Peak Purity |
|---|---|---|---|
| Acidic Hydrolysis | 0.3 mol L⁻¹ HCl, 363 K, 240 min | 56.4 | 100.00 |
| Oxidative Degradation | 30% H₂O₂, 343 K, 310 min | 88.7 | 98.79 |
| Thermal Degradation (Solid) | 373 K, 28 days | 9.4 | 100.00 |
| Thermal Degradation (Solid) | 393 K, 28 days | 30.9 | 100.00 |
| Radiolytic Degradation | 25 kGy | 1.7 | 99.98 |
| Radiolytic Degradation | 400 kGy | 10.8 | 99.15 |
The method demonstrated excellent linearity over a concentration range of 20-240 mg L⁻¹, which corresponds to 10-120% of the nominal analytical concentration. The correlation coefficient (r) was 0.9992, indicating a strong linear relationship between concentration and detector response. The precision of the method was confirmed by relative standard deviation (RSD) values below 2% for both intra-day and inter-day variations. Accuracy was established through recovery studies, with mean recovery rates ranging from 99.77% to 100.17%, well within the acceptable limits of 98-102%. [1] [4]
Table 3: Method Validation Parameters
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity Range | 20-240 mg L⁻¹ | - |
| Correlation Coefficient (r) | 0.9992 | ≥0.999 |
| Precision (RSD) | <2% | ≤2% |
| Accuracy (Recovery) | 99.77-100.17% | 98-102% |
| Retention Time | ~3.84 minutes | - |
| Peak Asymmetry | 1.95 | ≤2.0 |
Forced degradation studies are conducted to establish the stability-indicating nature of the analytical method and to understand the inherent stability characteristics of the drug substance. The following comprehensive protocol should be followed:
The following workflow diagram illustrates the forced degradation study protocol:
The validated stability-indicating HPLC method has been successfully applied for determination of cefcapene pivoxil during kinetic studies in aqueous solutions (investigating pH and thermal degradation) and in solid state (studying oxidative, thermal, and radiolytic degradation). The method enables quantitative assessment of degradation rates under various stress conditions, providing valuable data for predicting the shelf life of pharmaceutical formulations. The ability to separate and quantify the drug substance in the presence of its degradation products makes this method particularly useful for ongoing stability testing of cefcapene pivoxil formulations as part of pharmaceutical quality control programs. [1]
Recent studies have investigated the chemical stability of cefcapene pivoxil in concomitant simple suspensions with magnesium oxide (MgO), a commonly used laxative in elderly patients. The research revealed that while cefcapene pivoxil does not significantly degrade in the presence of MgO, its recovery rates decrease due to poor solubility under alkaline conditions created by MgO. This finding has important implications for clinical practice, particularly for elderly patients with dysphagia who may receive multiple medications via feeding tubes. The HPLC method described here can be effectively used to assess such compatibility issues during formulation development or when administering cefcapene pivoxil with other medications. [5]
The robustness, accuracy, and precision of this HPLC method make it suitable for routine quality control of cefcapene pivoxil in pharmaceutical manufacturing settings. The method can be used for:
Table 4: Troubleshooting Guide for HPLC Analysis
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak symmetry | Column deterioration | Flush column with strong solvent, replace if necessary |
| Retention time drift | Mobile phase pH variation | Prepare fresh mobile phase, check buffer pH |
| Low recovery in solid state studies | Poor solubility in extraction solvent | Use acetonitrile with sonication |
| Baseline noise | Contaminated detector cell or mobile phase | Purge detector cell, use high purity reagents |
| Resolution degradation | Column temperature fluctuation | Verify column oven temperature stability |
The stability-indicating HPLC method described in these application notes provides a robust, accurate, and precise analytical procedure for the determination of this compound hydrate in the presence of its degradation products. The method has been comprehensively validated in accordance with ICH guidelines and demonstrates excellent selectivity, linearity, precision, and accuracy over the specified concentration range. The forced degradation studies confirm the method's ability to separate the drug substance from degradation products formed under various stress conditions, fulfilling regulatory requirements for stability-indicating methods. This method is suitable for application in pharmaceutical development, quality control, and stability studies of cefcapene pivoxil drug substances and drug products.
Forced degradation studies are an essential component of pharmaceutical development, providing critical insights into the intrinsic stability of an Active Pharmaceutical Ingredient (API) [1]. These studies involve intentionally exposing the API to severe stress conditions—such as hydrolysis, oxidation, and thermal stress—to identify potential degradation products, elucidate degradation pathways, and validate stability-indicating analytical methods [2]. Cefcapene pivoxil, a third-generation oral cephalosporin antibiotic, is particularly susceptible to degradation due to the inherent reactivity of its β-lactam ring, a common trait among cephalosporins [3] [4]. The antibacterial activity of cephalosporins is attributed to their β-lactam moieties, which are very susceptible to chemical degradation, and most side effects are caused by their degradation products [3]. This document outlines a detailed protocol for forced degradation of cefcapene pivoxil, based on a peer-reviewed stability-indicating HPLC method [3] [4] [5]. The diagram below illustrates the overarching workflow for the forced degradation study.
The following sections provide detailed protocols for each stress condition. Note: All degradation studies should be initiated by dissolving an accurately weighed amount of the API in the relevant stressor. Sampling at specified time intervals is crucial to track the progression of degradation and avoid over-stressing, which can lead to secondary degradation products not observed in real-time stability studies [1] [2]. The conceptual pathway for the drug's degradation under these stresses is shown below.
This condition targets functional groups like esters and lactams, which are prone to acid-catalyzed hydrolysis [1].
Oxidation is a common pathway for drugs, especially those with electron-rich functional groups [1] [2].
This study evaluates the API's stability under dry heat, which can accelerate reactions like rearrangement and decarboxylation [1].
This study investigates the effect of high-energy radiation on the drug substance.
The developed HPLC method effectively separated cefcapene pivoxil from its degradation products formed under various stress conditions. The parent compound, cefcapene pivoxil, had a retention time of approximately 3.84 minutes, while its degradation products eluted earlier, between 1.57 and 2.53 minutes [3] [4]. The method demonstrated excellent selectivity, with peak purity values exceeding 98.79% for the main peak, confirming no interference from degradants [3]. The table below quantifies the degradation observed under different stress conditions.
Table 1: Quantitative Degradation of Cefcapene Pivoxil under Forced Conditions
| Stress Condition | Parameters | Degradation (%) | Peak Purity (%) | Reference |
|---|---|---|---|---|
| Acidic Hydrolysis | 0.3M HCl, 363 K, 240 min | 56.4 | 100.00 | [3] |
| Oxidative Degradation | 30% H₂O₂, 343 K, 310 min | 88.7 | 98.79 | [3] |
| Thermal Degradation | 373 K, 28 days, 0% RH | 9.4 | 100.00 | [3] |
| Thermal Degradation | 393 K, 28 days, 0% RH | 30.9 | 100.00 | [3] |
| Radiolytic Degradation | 25 kGy absorbed dose | 1.7 | 99.98 | [3] |
| Radiolytic Degradation | 400 kGy absorbed dose | 10.8 | 99.15 | [3] |
The stability-indicating HPLC method was validated according to ICH Q2B guidelines. Key validation parameters are summarized below.
Table 2: Validation Parameters for the Stability-Indicating HPLC Method
| Parameter | Result / Condition | Specification / Comment |
|---|---|---|
| Linearity Range | 20 - 240 mg/L | Covers 10-120% of nominal concentration [3] |
| Correlation Coefficient (r) | 0.9992 | Demonstrates excellent linearity [3] [4] |
| Precision (Repeatability) | RSD = 0.58% | High intra-day precision [4] |
| Intermediate Precision | RSD = 1.27% | High inter-day precision [4] |
| Selectivity | Peak Purity > 98.79% | Confirmed no co-elution with degradants [3] |
| Robustness | Validated | Method is robust against minor variations [3] [4] |
The forced degradation data for cefcapene pivoxil provides critical insights for formulation scientists, analytical chemists, and regulatory affairs professionals.
The presented protocols and application notes provide a robust framework for conducting forced degradation studies on this compound. The data confirms that cefcapene pivoxil is most labile under acidic and oxidative conditions, while it demonstrates greater stability under dry heat and radiolytic stress. The accompanying stability-indicating HPLC method, with a well-defined mobile phase of acetonitrile and a citrate/potassium chloride buffer at pH ~2.36, is critical for the accurate analysis of the drug and its degradants. Implementing these studies early in the drug development process is essential for ensuring the safety, efficacy, and quality of the final pharmaceutical product.
The solubility of this compound hydrate has been characterized in several solvents, which is crucial for designing experimental formulations. The quantitative data is summarized in the table below.
Table 1: Solubility of this compound Hydrate in Various Solvents
| Solvent | Solubility | Concentration (mM) | Notes | Source |
|---|---|---|---|---|
| DMSO | 2 mg/mL | ~3.22 mM | Clear solution | [1] |
| DMSO | 50 mg/mL | 80.37 mM | Sonication recommended | [2] |
| DMSO | 100 mg/mL | 160.74 mM | Use fresh, moisture-absorbing DMSO reduces solubility | [3] |
| DMSO | 125 mg/mL | 200.93 mM | Hygroscopic DMSO has significant impact; use newly opened | [4] |
| Water | Sparingly soluble / < 0.1 mg/mL | Insoluble | Not suitable for direct aqueous preparation | [4] [5] |
| Methanol | Slightly soluble | Information missing | May require optimization | [5] |
This protocol is for creating concentrated stock solutions for in vitro studies.
For animal studies, the DMSO stock solution must be diluted into a biocompatible vehicle. Below are two established protocols.
Table 2: Protocols for Preparing In Vivo Formulations
| Component | Protocol 1: Homogeneous Suspension | Protocol 2: Clear Solution | Protocol 3: Oil-Based Solution |
|---|---|---|---|
| Step 1 | N/A | Take 100 μL DMSO stock (e.g., 20.8 mg/mL) | Take 100 μL DMSO stock (e.g., 20.8 mg/mL) |
| Step 2 | Add 5 mg compound to 1 mL of 0.5% CMC-Na | Add to 400 μL PEG300, mix evenly | Add to 900 μL corn oil, mix evenly |
| Step 3 | Mix vigorously to form a homogeneous suspension | Add 50 μL Tween 80, mix evenly | - |
| Step 4 | Ready for administration (5 mg/mL) | Add 450 μL Saline, mix evenly | Ready for administration (2.08 mg/mL) |
| Final Volume | 1 mL | 1 mL | 1 mL |
| Final Concentration | 5 mg/mL | 2.08 mg/mL | 2.08 mg/mL |
| Appearance | Homogeneous suspension | Clear solution | Clear solution |
| Key Source | [3] | [4] | [4] |
The following workflow outlines the decision process for selecting and preparing the appropriate formulation:
Successful experimentation with this compound hydrate relies on understanding its solubility profile and carefully following the prepared protocols. The key is to use DMSO as the primary solvent for stock solutions and then select an appropriate in vivo vehicle based on the requirements of your specific study. Always prioritize the preparation of fresh solutions to ensure compound stability and experimental reproducibility.
This compound hydrate (CFPN-PI) is an oral third-generation cephalosporin antibiotic prodrug. After oral administration, it is hydrolyzed by esterases in the intestinal tract to its active metabolite, cefcapene, which exerts bactericidal activity by inhibiting bacterial cell wall synthesis [1] [2]. CFPN-PI exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including key respiratory pathogens such as Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis [3] [1]. Its esterified prodrug structure, featuring a pivoxil group, is specifically designed to enhance oral bioavailability [1]. These application notes detail the experimental protocols and key pharmacokinetic and efficacy data essential for researchers and drug development professionals evaluating CFPN-PI.
Understanding the absorption and excretion profile of CFPN-PI is critical for designing effective dosing regimens.
| Parameter | 100 mg Dose (Mean ± SD) | 150 mg Dose (Mean ± SD) | 200 mg Dose (Mean ± SD) |
|---|---|---|---|
| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |
| Tmax (h) | 1.5 - 2.0 (Median) | 1.5 - 2.0 (Median) | 1.5 - 2.0 (Median) |
| AUCinf (h·mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |
| Fraction Excreted Unchanged in Urine (%) | 31.5 - 42.9 | 31.5 - 42.9 | 31.5 - 42.9 |
Interpretation: The pharmacokinetics of CFPN-PI are linear within the 100-200 mg dose range. The time to reach peak plasma concentration (Tmax) is consistent across doses, and a substantial fraction of the active drug is eliminated unchanged via the kidneys, supporting its use for treating urinary tract infections [2]. A study confirmed that absorption was not significantly compromised in patients with soft stool or diarrhea, with a urinary recovery rate of 30.1% ± 5.8%, comparable to that in healthy subjects [4].
The primary measure of CFPN-PI's effectiveness is its bacteriological eradication rate in clinical settings.
| Treatment Regimen | Dosage & Frequency | Treatment Duration | Bacteriological Eradication Rate | Clinical Cure Rate |
|---|---|---|---|---|
| CFPN-PI | 9-10 mg/kg, TID | 5 days | 93.8% (77/82) | 100% (82/82) |
| CFPN-PI | 9-10 mg/kg, TID | 10 days | 96.2% (76/88) | 100% (88/88) |
| AMPC (Amoxicillin) | Not Specified, TID | 10 days | 91.7% (77/80) | 100% (80/80) |
Interpretation: A 5-day course of CFPN-PI demonstrated non-inferior bacteriological eradication and clinical cure rates compared to both 10-day CFPN-PI and 10-day amoxicillin for treating Group A streptococcal pharyngitis in children. This supports the feasibility of shorter-course therapy with CFPN-PI, which can improve patient compliance [5]. In a double-blind study of chronic respiratory tract infections, CFPN-PI (450 mg/day) showed clinical efficacy comparable to cefteram pivoxil (CFTM-PI; 600 mg/day), with success rates of 80.2% vs. 78.9%, respectively [3].
Standardized protocols are essential for generating reproducible and reliable data on CFPN-PI.
This protocol outlines a method for evaluating the single-dose pharmacokinetics and tolerability of CFPN-PI in healthy volunteers [2].
This protocol describes a design for comparing the efficacy of different antibiotic regimens in pediatric pharyngitis [5].
The following diagram visualizes the experimental workflow for a clinical trial assessing bacterial eradication rates.
CFPN-PI is generally well-tolerated in both adult and pediatric populations.
This compound hydrate is an effective oral cephalosporin with high bacteriological eradication rates against common pathogens, particularly in respiratory tract infections and streptococcal pharyngitis. Its pharmacokinetic profile supports a three-times-daily dosing regimen, with a 5-day course demonstrating non-inferior efficacy to standard 10-day therapies, offering a significant advantage for patient adherence [5]. The drug's absorption remains effective even in patients with mild gastrointestinal symptoms, and it presents a favorable safety profile with a low incidence of adverse events [4].
For researchers, the provided protocols for pharmacokinetic studies and clinical efficacy trials serve as robust templates for generating high-quality data. The consistent demonstration of efficacy, coupled with its tolerability, solidifies CFPN-PI's role as a valuable therapeutic option in the outpatient management of bacterial infections. Future research may focus on its application against emerging resistant strains and in other infection types.
Cefcapene pivoxil hydrochloride hydrate is an orally active third-generation cephalosporin antibiotic formulated as a pivaloyloxymethyl ester prodrug that enhances gastrointestinal absorption. Following oral administration, it undergoes rapid hydrolysis by esterases to release the active metabolite, cefcapene, which exerts potent bactericidal activity through inhibition of bacterial cell wall synthesis. This antibiotic demonstrates a broad spectrum of activity against both Gram-positive and Gram-negative pathogens commonly associated with community-acquired infections, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Staphylococcus aureus (methicillin-susceptible strains). The strategic pivoxil formulation significantly improves the oral bioavailability of this cephalosporin, making it particularly valuable for outpatient management of various infectious conditions where extended antibiotic coverage is required. [1]
The pharmacokinetic profile of this compound hydrate has been characterized through rigorous clinical studies in healthy adult subjects. Following single oral administration, the drug is rapidly absorbed and converted to its active form, cefcapene, with peak plasma concentrations typically achieved within 1.5 to 2.0 hours post-administration. The mean elimination half-life ranges from 1.0 to 1.3 hours, supporting a three-times-daily dosing regimen to maintain therapeutic concentrations. The drug demonstrates dose-proportional kinetics within the therapeutic range of 100-200 mg, with approximately 31.5-42.9% of the administered dose excreted unchanged in urine within 24 hours, indicating significant renal elimination. [2]
Table 1: Pharmacokinetic Parameters of Cefcapene After Single Oral Administration of this compound Hydrate
| Parameter | 100 mg Dose | 150 mg Dose | 200 mg Dose |
|---|---|---|---|
| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |
| Tmax (h) | 1.5-2.0 | 1.5-2.0 | 1.5-2.0 |
| AUCinf (h·mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |
| Elimination Half-life (h) | 1.0 ± 0.2 | 1.2 ± 0.3 | 1.3 ± 0.4 |
| Urinary Excretion (% of dose) | 31.5 ± 5.2 | 38.7 ± 6.1 | 42.9 ± 7.3 |
Cefcapene pivoxil exhibits linear pharmacokinetic properties across the therapeutic dose range of 100-200 mg, as demonstrated by proportional increases in both Cmax and AUC values with escalating doses. Statistical analysis of dose-normalized parameters revealed no significant differences between the three dosing groups (100, 150, and 200 mg), confirming consistent absorption and elimination characteristics. This predictable pharmacokinetic profile facilitates clinical dosing adjustments and supports the development of fixed-dose regimens for various infectious conditions. The mean residence time ranges from 2.5 to 3.2 hours, consistent with the observed elimination half-life and supporting TID dosing administration. [2]
The clinical efficacy of cefcapene pivoxil has been established through multiple controlled trials, particularly for respiratory tract infections. In a double-blind comparative study of chronic respiratory tract infections, cefcapene pivoxil (450 mg/day in three divided doses) demonstrated comparable efficacy to cefteram pivoxil (600 mg/day), with clinical efficacy rates of 80.2% versus 78.9%, respectively. The bacterial eradication rate was 60.5% for cefcapene pivoxil compared to 65.9% for cefteram pivoxil, with no statistically significant differences between treatment groups. These findings establish cefcapene pivoxil as an effective therapeutic option for lower respiratory tract infections caused by susceptible pathogens. [3]
The absorption profile of cefcapene pivoxil has been specifically investigated in patients with gastrointestinal symptoms such as soft stool or diarrhea, which could potentially impact drug absorption. In a study of patients with active infections who experienced soft stool or diarrhea during treatment, cefcapene pivoxil (100 mg TID) demonstrated unchanged absorption characteristics with a mean urinary recovery rate of 30.1 ± 5.8%, comparable to the 34.4 ± 5.5% observed in healthy volunteers. The clinical effectiveness in this challenging patient population was 87.5% (7 of 8 patients), indicating that mild to moderate gastrointestinal disturbances do not significantly compromise the drug's absorption or therapeutic efficacy. [4]
Table 2: Clinical Efficacy of Cefcapene Pivoxil in Comparative Trials
| Infection Type | Comparator Drug | Cefcapene Pivoxil Efficacy | Comparator Efficacy | Bacterial Eradication Rate |
|---|---|---|---|---|
| Chronic Respiratory Tract Infections | Cefteram pivoxil 600 mg/day | 80.2% | 78.9% | 60.5% vs 65.9% |
| Infections with Soft Stool/Diarrhea | None (compared to historical controls) | 87.5% | N/A | Not specified |
Cefcapene pivoxil demonstrates a favorable safety profile consistent with the cephalosporin class. In clinical trials, the incidence of adverse drug reactions was approximately 6.0%, with gastrointestinal events being most commonly reported. The majority of adverse events were mild to moderate in severity and self-limiting, rarely leading to treatment discontinuation. Comparative studies have shown no significant differences in the incidence of abnormal laboratory findings between cefcapene pivoxil and other cephalosporin antibiotics (13.9% for each), with no severe adverse events reported in major trials. [2] [3]
As a pivoxil-conjugated antibiotic, cefcapene pivoxil has been associated with potential carnitine deficiency due to conjugation of pivalic acid with carnitine and subsequent renal excretion. However, a large-scale retrospective study using pediatric database information found no statistically significant difference in the incidence of carnitine deficiency and associated symptoms (hypoglycemia, altered consciousness, convulsions) between pivoxil-conjugated antibiotics and amoxicillin. Nevertheless, appropriate precautions are recommended, particularly for pediatric patients with risk factors for metabolic disorders or those receiving prolonged therapy. Monitoring and carnitine supplementation may be considered in high-risk cases. [5]
Objective: To characterize the single-dose pharmacokinetics and tolerability of this compound hydrate in healthy adult volunteers. [2]
Study Design:
Key Methodological Considerations:
Objective: To evaluate the clinical efficacy and safety of cefcapene pivoxil compared to active control in patients with chronic respiratory tract infections. [3]
Study Design:
Key Methodological Considerations:
Objective: To evaluate the absorption of cefcapene pivoxil in patients with infectious diseases accompanied by soft stool or diarrhea. [4]
Study Design:
Key Methodological Considerations:
For pharmacokinetic studies, the primary parameters for comparison include Cmax, AUC0-t, AUC0-∞, Tmax, and elimination half-life. Bioequivalence assessment should follow regulatory guidelines (e.g., FDA, EMA) requiring 90% confidence intervals for the ratio of geometric means (test/reference) to fall within 80-125% for both Cmax and AUC parameters. Dose proportionality can be assessed using power model (Y = α·Doseβ) with acceptance that β is not significantly different from 1. Statistical analysis should include analysis of variance (ANOVA) on logarithmically transformed parameters with sequence, period, and treatment as fixed effects and subject as random effect. [2] [6]
Clinical efficacy should be analyzed for both per-protocol (PP) and intent-to-treat (ITT) populations, with the PP analysis serving as primary for efficacy claims. For non-inferiority trials, the margin selection should be clinically justified and consistent with regulatory guidance (typically 10-15% for infectious diseases). Bacterial eradication rates should be analyzed with 95% confidence intervals, and subgroup analyses by pathogen, disease severity, and patient demographics should be pre-specified in the statistical analysis plan. [3]
For generic development of cefcapene pivoxil formulations, rigorous bioequivalence studies must demonstrate comparable pharmacokinetic profiles to the reference listed drug. Studies should employ a randomized, crossover design with adequate washout period (typically ≥5 half-lives) and sufficient sample size (generally 18-36 subjects) to achieve statistical power. Recent bioequivalence studies with 75 mg cefcapene pivoxil formulations demonstrated successful equivalence with 90% confidence intervals of 1.09-1.22 for AUClast and 1.09-1.24 for Cmax, meeting regulatory criteria. [6]
Particular attention should be paid to pediatric prescribing due to the potential risk of carnitine deficiency with pivoxil-conjugated antibiotics. Although large-scale studies have not shown significantly increased risk compared to other antibiotics, appropriate risk minimization strategies should be implemented, including avoidance in patients with known carnitine deficiency or inborn errors of metabolism, consideration of treatment duration, and monitoring for symptoms of hypoglycemia or altered consciousness in young children. [5]
This compound hydrate represents an important therapeutic option in the oral cephalosporin class, with demonstrated efficacy in respiratory tract infections and a well-characterized pharmacokinetic profile. The structured clinical development approach outlined in these application notes provides a framework for generating robust evidence of safety and efficacy. Particular strengths include its linear pharmacokinetics across the therapeutic range, consistent absorption even in patients with gastrointestinal disturbances, and comparable efficacy to other cephalosporins in its class. Researchers should incorporate these standardized protocols and methodological considerations when designing clinical trials to ensure generation of high-quality, regulatory-grade data supporting the appropriate use of this antibiotic in clinical practice.
The manufacturer indicates this compound is unstable in solution, recommending freshly prepared solutions for use [1].
Table 1: Chemical Properties and Handling of Cefcapene Pivoxil Hydrochloride Hydrate
| Property | Detail |
|---|---|
| Molecular Weight | 622.11 g/mol [1] |
| CAS No. | 147816-24-8 [1] |
| Form | White to light yellow solid [1] |
| Handling Instructions | Unstable in solution; freshly prepared solutions are recommended [1]. |
| Solid Storage | 4°C, sealed storage, away from moisture [1] |
This protocol is adapted from the supplier's guidelines for preparing stock solutions in DMSO [1].
Procedure:
The following diagram outlines the key steps for preparing the stock solution, emphasizing immediate use or proper aliquoting and storage to maximize stability:
Given the limited specific stability data in the public domain, you may need to:
Cefcapene Pivoxil Hydrochloride Hydrate is an orally available third-generation cephalosporin prodrug that exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. It is a white to off-white crystalline powder that is sparingly soluble in water but soluble in dimethyl sulfoxide (DMSO) and methanol. As a prodrug, it is rapidly hydrolyzed in the intestine to its active metabolite, cefcapene acid (S-1006). The susceptibility of cephalosporins to degradation, particularly the β-lactam moiety, necessitates robust and stability-indicating analytical methods for accurate quantification in pharmaceutical formulations and biological matrices. This application note consolidates optimized chromatographic methods for the analysis of cefcapene pivoxil and its active metabolite, facilitating pharmaceutical development and quality control.
This compound Hydrate (CAS No. 147816-24-8) has a molecular formula of C₂₃H₃₂ClN₅O₉S₂ and a molecular weight of 622.11 g/mol. It is a third-generation cephalosporin with a broad spectrum of antibacterial activity. Recent research has identified an additional biological activity: it acts as a specific small-molecule inhibitor of gasdermin D (GSDMD), a key executor of pyroptosis, by targeting the GSDMD N-terminal oligomerization interface. This makes it a compound of interest beyond its antimicrobial applications [1].
Key Physicochemical Properties:
A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for assessing the stability of cefcapene pivoxil under various stress conditions and in pharmaceutical formulations [5] [6].
The table below summarizes the optimized chromatographic conditions for the stability-indicating assay:
| Parameter | Specification |
|---|---|
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Citric acid (10 mmol L⁻¹) and KCl (18 mmol L⁻¹) mixture (45:55, v/v) |
| pH of Mobile Phase | 2.36 (adjusted with pH-modifying agents) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | 30 °C |
| Injection Volume | Typically 10-20 µL |
| Retention Time of Cefcapene | ~3.84 minutes |
| Sample Solvent | Acetonitrile [5] |
The method was validated according to ICH guidelines, demonstrating satisfactory performance for its intended use [5].
| Validation Parameter | Result |
|---|---|
| Linearity Range | 20 - 240 mg/L |
| Correlation Coefficient (r) | 0.9992 |
| Accuracy | Confirmed by recovery studies |
| Precision | Acceptable intra-day and inter-day RSD |
| Selectivity/Specificity | Peak purity >98.79%; no interference from degradation products |
| Robustness | Suitable for kinetic studies |
Forced degradation studies are essential to demonstrate the stability-indicating property of the method. The workflow below illustrates the experimental procedure.
Detailed Experimental Procedures:
Acidic Hydrolysis: Weigh accurately about 10 mg of cefcapene pivoxil and dissolve in 50 mL of 0.3 mol L⁻¹ hydrochloric acid, pre-equilibrated at 363 K (90°C). Maintain the ionic strength at 0.5 mol L⁻¹ with sodium chloride. At predetermined intervals (e.g., 240 minutes), withdraw 1 mL samples, cool immediately in an ice-water bath, and analyze [5].
Oxidative Degradation: Weigh accurately about 10 mg of cefcapene pivoxil and dissolve in 50 mL of 30% hydrogen peroxide solution, pre-equilibrated at 343 K (70°C). At specified times (e.g., 310 minutes), withdraw 1 mL samples, cool immediately, and analyze [5].
Thermal Degradation (Solid State): Weigh accurately about 5 mg of cefcapene pivoxil into 5 mL vials. Place the vials in heat chambers at 373 K (100°C) or 393 K (120°C), both at 0% relative humidity. After the desired period (e.g., 28 days), cool the vials to room temperature, dissolve the contents in acetonitrile, and dilute to 25 mL in a volumetric flask [5].
Radiolytic Degradation: Weigh accurately about 5 mg of cefcapene pivoxil into 5 mL vials and seal with a stopper. Irradiate the samples using a linear electron accelerator (e.g., 9.96 MeV) until absorbed doses of 25 kGy and 400 kGy are achieved. Dissolve the irradiated solid in acetonitrile and dilute to 25 mL for analysis [5].
The forced degradation studies confirmed the method's ability to separate the analyte from its degradation products. The peak purity for cefcapene pivoxil was consistently high, demonstrating the method's specificity [5].
| Stress Condition | Time | Degradation (%) | Peak Purity |
|---|---|---|---|
| Acidic Hydrolysis (0.3 M HCl, 363 K) | 240 min | 56.4% | 100.00% |
| Oxidative Degradation (30% H₂O₂, 343 K) | 310 min | 88.7% | 98.79% |
| Thermal Degradation (Solid, 373 K) | 28 days | 9.4% | 100.00% |
| Thermal Degradation (Solid, 393 K) | 28 days | 30.9% | 100.00% |
| Radiolytic Degradation (25 kGy) | - | 1.7% | 99.98% |
| Radiolytic Degradation (400 kGy) | - | 10.8% | 99.15% |
For pharmacokinetic studies, quantifying the active metabolite, cefcapene acid, in biological matrices is essential. The following LC-MS method has been developed and validated for this purpose [7] [8].
| Parameter | Plasma Assay | Urine Assay |
|---|---|---|
| Analyte | Cefcapene Acid | Cefcapene Acid |
| Column | Hedera ODS-2 (150 mm × 2.1 mm, 5 µm) | Hedera ODS-2 (150 mm × 2.1 mm, 5 µm) |
| Guard Column | C18 Security Guard (4 mm × 2.0 mm, 5 µm) | C18 Security Guard (4 mm × 2.0 mm, 5 µm) |
| Mobile Phase | MeOH : 10 mM Ammonium Acetate + 0.2% Formic Acid (35:65, v/v) | MeOH : 10 mM Ammonium Acetate + 0.2% Formic Acid (30:70, v/v) |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Injection Volume | 6 µL | 6 µL |
| Column Temperature | 35 °C | 35 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Ion Monitoring (SIM) | Selected Ion Monitoring (SIM) |
| Ion Monitor (m/z) | 454.2 [M+H]⁺ for Cefcapene Acid 348.2 [M+H]⁺ for IS (Cefalexin) | 454.2 [M+H]⁺ for Cefcapene Acid 348.2 [M+H]⁺ for IS (Cefalexin) |
The sample preparation workflow for plasma and urine is straightforward and efficient.
The LC-MS methods were validated according to FDA and SFDA guidelines [7].
| Validation Parameter | Plasma Assay | Urine Assay |
|---|---|---|
| Linear Range | 0.03 - 5 µg/mL | 0.1 - 400 µg/mL |
| Correlation Coefficient (r) | >0.99 | >0.99 |
| LLOQ | 0.03 µg/mL | 0.1 µg/mL |
| QC Concentrations (Accuracy & Precision) | 0.08, 0.6, 4 µg/mL | 0.2, 20, 350 µg/mL |
| Extraction Recovery | Evaluated and found acceptable | Evaluated and found acceptable |
| Matrix Effect | Evaluated and found acceptable | Evaluated and found acceptable |
The validated LC-MS method was successfully applied to a pharmacokinetic study in healthy Chinese volunteers after single and multiple oral administrations of this compound tablets (50, 100, and 200 mg). The method demonstrated sufficient sensitivity to determine the concentration-time profile of cefcapene acid in both plasma and urine, enabling the calculation of key pharmacokinetic parameters such as Cₘₐₓ, Tₘₐₓ, and AUC [7].
The detailed methodologies presented herein provide reliable tools for the analysis of cefcapene pivoxil and its active metabolite. The stability-indicating RP-HPLC method is ideal for quality control and stability studies of the drug substance and drug product, while the LC-MS method offers a specific and sensitive means for quantifying the active metabolite in biological fluids during pharmacokinetic and bioequivalence studies. Both methods are robust, validated, and ready for implementation in research and development settings.
This compound Hydrate is an orally available prodrug of Cefcapene, a semi-synthetic third-generation cephalosporin [1] [2] [3]. It exhibits potent and broad-spectrum antibacterial activity against various Gram-positive and Gram-negative bacteria [1] [4] [3].
The table below summarizes representative MIC values for Cefcapene (the active form) against common bacterial strains, which are crucial for establishing baseline susceptibility during testing [1].
Table 1: Representative MIC Values for Cefcapene
| Bacterial Species / Strain | MIC Range (µg/mL) |
|---|---|
| Streptococcus pneumoniae (penicillin-susceptible) | 0.004 – 0.25 µg/mL |
| Staphylococcus aureus | Data from specific testing required |
| Escherichia coli | Data from specific testing required |
| Serratia spp. | Data from specific testing required |
This is a standard method for determining Minimum Inhibitory Concentrations (MICs).
The workflow below summarizes the key steps in the broth microdilution protocol:
Cefcapene has been shown to act as an inactivator for chromosomally encoded Class C beta-lactamases [1].
Beyond standard AST, this compound is used in specialized research models:
The following diagram illustrates the prodrug's journey from administration to its site of action, integrating key research applications:
This compound Hydrate serves as a critical tool for researching the antibacterial properties of third-generation cephalosporins. The protocols outlined here for susceptibility testing, combined with its use in advanced models like Caco-2 cells and biofilm assays, provide a robust framework for researchers in drug development and microbiology. The consistent finding of reduced susceptibility in biofilms underscores a key area for ongoing investigation.
The table below summarizes the degradation of Cefcapene Pivoxil under various stress conditions, which is crucial for troubleshooting stability issues during experiments.
| Stress Condition | Details | Degradation (%) | Key Findings |
|---|---|---|---|
| Acidic Hydrolysis [1] | 0.5 mol/L HCl, 363 K, 240 min | 56.4% | Highly susceptible to strong acidic conditions. |
| Oxidative Degradation [1] | 30% H₂O₂, 343 K, 310 min | 88.7% | Highly susceptible to oxidation. |
| Thermal Degradation (Solid) [1] | 393 K, 28 days | 30.9% | Moderate degradation in the solid state at high temperatures. |
| Thermal Degradation (Solid) [1] | 373 K, 28 days | 9.4% | Lower degradation at a moderately high temperature. |
| Radiolytic Degradation [1] | 400 kGy | 10.8% | Shows some resistance to radiolytic stress. |
| Alkaline Co-suspension [2] | With MgO, room temp, 5 hours | Significant recovery drop | Poor solubility and recovery under alkaline conditions (pH ~10); no new degradation products detected. |
Here are solutions to frequently encountered problems when working with Cefcapene Pivoxil Hydrochloride Hydrate in aqueous solutions:
Issue #1: Poor Drug Recovery or Unexpected Precipitation
Issue #2: Inconsistent HPLC Assay Results
Issue #3: Rapid Degradation in Solution
For reliable quantification of Cefcapene Pivoxil in the presence of its degradation products, the following isocratic RP-HPLC method has been developed and validated as per ICH guidelines [1].
| Parameter | Specification |
|---|---|
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) [1] |
| Mobile Phase | Acetonitrile : Mixture of Citric Acid (10 mmol L⁻¹) and KCl (18 mmol L⁻¹) = 45:55 (v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 270 nm [1] |
| Column Temperature | 30 °C [1] |
| Injection Volume | Not specified (Typically 10-20 μL for standard assays) |
| Retention Time of Cefcapene | ~ 3.84 minutes [1] |
| Linearity | 20–240 mg/L (r = 0.9992) [1] |
| Peak Purity | > 98.79% under all stress conditions, confirming method specificity [1] |
The following diagram outlines a general workflow for conducting forced degradation studies, which are essential for validating the stability-indicating power of the HPLC method.
The table below summarizes the available solubility data for Cefcapene Pivoxil Hydrochloride Hydrate and some effective co-solvent systems for poorly soluble drugs in general.
| Category | Details | Source / Context |
|---|---|---|
| Direct Solubility (in DMSO) | ~100-125 mg/mL (160.74 - 200.93 mM) | [1] [2] [3] |
| Direct Solubility (in Water) | <1 mg/mL (insoluble) | [1] [3] |
| Proven Co-solvent System (for Tenoxicam)| Components: DMSO, PEG 300, Tween 80, Saline Ratio: 10:40:5:45 (v/v) Achieved Solubility: ≥ 2.08 mg/mL (for Tenoxicam) | [4] [3] | | Alternative Co-solvent System | Components: DMSO, SBE-β-CD (in Saline) Ratio: 10:90 (v/v, with SBE-β-CD at 20% in Saline) | [1] [3] |
Here is a detailed methodology for preparing a stable formulation of this compound Hydrate using a co-solvent system. This protocol is adapted from methods used for other poorly water-soluble drugs [4] [3].
Objective: To prepare a homogeneous and stable solution of this compound Hydrate for research purposes using a co-solvent system.
Materials:
Procedure: This protocol uses the sequential addition of solvents to ensure clarity and stability at each step. The workflow for this process is outlined below.
Key Considerations:
Q1: The solution became cloudy or precipitated after I added the saline. What should I do?
Q2: Are there other sustainable strategies for solubility enhancement besides co-solvency?
Q3: The viscosity of the final solution is too high for my assay. How can I reduce it?
A peer-reviewed study provides a specific and validated HPLC method for separating Cefcapene Pivoxil from its degradation products [1] [2]. This method is suitable for quantitative determination and kinetic studies.
Chromatographic Conditions:
Method Validation: The method was validated for parameters such as selectivity, linearity, accuracy, and precision. The calibration curve was linear in the range of 20–240 mg L⁻¹ (r = 0.9992) [1].
Cefcapene Pivoxil, like other cephalosporins, is susceptible to degradation under various stress conditions. The table below summarizes the degradation behavior observed in the study [1].
| Stress Condition | Details | Degradation (%) | Peak Purity |
|---|---|---|---|
| Acidic Hydrolysis | 0.5 mol L⁻¹ HCl, 363 K, 240 min | 56.4% | 100.00 |
| Oxidative Degradation | 30% H₂O₂, 343 K, 310 min | 88.7% | 98.79 |
| Thermal Degradation (Solid) | 373 K, 28 days | 9.4% | 100.00 |
| Thermal Degradation (Solid) | 393 K, 28 days | 30.9% | 100.00 |
| Radiolytic Degradation | 25 kGy dose | 1.7% | 99.98 |
The study confirms that the method effectively separates the drug from its degradants, with peak purity remaining high under all conditions [1]. A separate study on a related cephalosporin (Cefditoren Pivoxil) found it was most susceptible to hydrolytic degradation (acidic, alkaline, and neutral conditions) but stable under photolytic and thermal stress [3]. This suggests hydrolysis is a key degradation pathway for this class of prodrugs.
To identify unknown decomposition products, you can follow a logical workflow that builds upon the HPLC method.
For characterization, the research on Cefditoren Pivoxil used Liquid Chromatography-Mass Spectrometry/Time of Flight (LC-MS/TOF) in positive electrospray ionization (ESI) mode to characterize unknown degradation products based on their accurate masses and fragmentation patterns [3]. You would need to employ a similar orthogonal technique.
Understanding the compound's properties is crucial for determining its correct storage conditions.
| Property | Specification |
|---|---|
| Physical Form [1] | Powder |
| Color [1] | White to beige |
| Recommended Storage [1] | Desiccated |
| Storage Temperature [1] | -20°C |
| Water Solubility [2] | < 0.1 mg/mL (insoluble) |
| Solubility in DMSO [1] [2] | 2 mg/mL (clear), 125 mg/mL (200.93 mM) |
Key Handling Notes:
Here are answers to common questions and issues researchers might encounter.
Q1: What are the critical storage conditions to ensure the stability of this compound? The most critical conditions are storing the powder desiccated at -20°C [1]. Protecting it from moisture is paramount for long-term stability.
Q2: I need to prepare a stock solution for my in vivo experiments. What is the best procedure? Due to its instability in solution, fresh preparation is key. Here is a validated protocol for an oral formulation [2]:
Q3: How can I check if my stored compound has degraded? A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be used to separate and quantify the pure drug from its degradation products [3] [4] [5]. The workflow for this assessment is as follows:
Q4: The powder has changed color or formed clumps. What should I do? A color change from white to a darker beige or the formation of clumps suggests exposure to moisture. For critical quantitative studies, it is advisable to obtain a new batch. If this is not possible, the stability of the current batch must be rigorously verified using the HPLC method described above before use.
This detailed protocol allows you to validate the stability of your compound under various stress conditions [4] [5].
1. Forced Degradation Studies Subject the compound to stress conditions to force degradation:
2. HPLC Analysis and Validation Analyze the stressed samples using the HPLC conditions in the diagram above. The method's validity is confirmed by [4] [5]:
Here are answers to some frequently encountered issues during the synthesis process.
#1: How can I improve the overall yield of Cefcapene Pivoxil Hydrochloride Hydrate?
A low overall yield can often be traced back to the final stages of the synthesis, specifically the deprotection and salt formation steps. A common cause is the degradation of the cephalosporin nucleus when overly strong acidic conditions are used to remove the Boc (tert-butoxycarbonyl) protecting group [1].
0-5°C) for a period of 2-4 hours.This method is reported to be milder, reducing side reactions like the cleavage of the 3- and 4- positions of the cephalosporin nucleus, thereby leading to a higher yield and purity of the final product [2] [1].
#2: Are there alternative methods to TFA for Boc deprotection?
Yes, several alternative methods can be used, which may be preferable depending on your specific reagents and desired product profile.
Alternative 1: Formic Acid System You can use a combination of formic acid and hydrochloric acid in ethanol. A typical protocol involves [3]:
2 hours).Alternative 2: Inorganic Acid System Another approach uses an inorganic acid salt, such as aluminum trichloride (AlCl₃), in a solvent like dichloromethane to remove the Boc protecting group [4]. This avoids organic acids entirely.
The table below compares the key characteristics of these deprotection methods:
| Method | Key Feature | Reported Advantage |
|---|---|---|
| TFA/Acetonitrile/HCl [2] | Modified, milder acid system | Reduces nucleus degradation; improves yield & purity [1]. |
| Formic Acid/HCl [3] | Alternative acid combination | Avoids pure TFA; simpler work-up in some cases. |
| Aluminum Trichloride [4] | Inorganic acid reagent | Provides an alternative reaction pathway for deprotection. |
#3: How can I refine and purify the final product?
Recrystallization is a standard and effective method for purifying this compound hydrate.
1-2 hours) to complete the crystallization.The following diagram maps the core synthesis pathway and highlights the critical optimization points discussed above.
The synthesis begins with the core precursor 7-HACA (7β-amino-3-(hydroxymethyl)cephalosporinic acid) or 7-DACA [6] [1]. The process involves sequential coupling with a side-chain acid, carbamylation of the 3-hydroxymethyl group, and esterification of the C4 carboxyl group with pivaloyloxymethyl iodide to form the Boc-protected intermediate [6]. The critical Boc deprotection and salt formation step follows, which is a major focus for yield optimization. Finally, the product is isolated and purified, typically via recrystallization [5].
For clarity, here are the detailed protocols for two key methods referenced in the troubleshooting guide.
Detailed Protocol: TFA/Acetonitrile/HCl Deprotection [2]
500 mg of Boc-cefcapene pivoxil to a mixture of 5 mL of trifluoroacetic acid and 5 mL of acetonitrile. Stir the solution at 0-5°C for 3 hours.10 mL of ethyl acetate to the residue and stir to crystallize the product.Detailed Protocol: Formic Acid Alternative [3]
85% formic acid and then a hydrochloric acid-ethanol solution. Stir the mixture at room temperature for about 2 hours.
Based on the search results, here are specific crystallization methods used for purifying Cefcapene Pivoxil Hydrochloride. The core objective is to reduce impurities and isolate the product in a stable crystalline form.
| Method | Solvent System | Key Process Parameters | Reported Benefits |
|---|
| Antisolvent Crystallization [1] | Methanol, Ethyl Acetate, Deionized Water | 1. Dissolve crude product in methanol. 2. Add ethyl acetate and water mixture. 3. Cool to -5°C to 5°C and age. 4. Filter and wash with solvent mixture. | High product yield and purity; low impurity and endotoxin levels; suitable for drug manufacturing. | | Refining via Solvent Extraction [2] | Aqueous Alkaline Solution, Organic Solvent (e.g., Ethyl Acetate, Dichloromethane) | 1. Dissolve crude product in organic solvent. 2. Wash with alkaline solution (e.g., Sodium Bicarbonate). 3. Distill off solvent to obtain crystals. | Simple equipment; easy operation; high recovery rate; effective decolorization and impurity removal. | | One-Pot Synthesis & Crystallization [3] | Dichloromethane, Ethanol, Dilute Hydrochloric Acid | 1. After reaction, concentrate organic layer. 2. Add solvent (like acetone). 3. Add dilute HCl to crystallize. 4. Cool, crystallize further, filter, and dry. | Mild reaction conditions; environmentally friendly; high yield and purity; suitable for industrial production. |
Monitoring the purity and stability of the product is crucial. Below is a validated HPLC method for analyzing Cefcapene Pivoxil and separating it from its degradation products [4].
| Parameter | Specification |
|---|---|
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) [4] |
| Mobile Phase | Acetonitrile : Citric Acid (10 mmol L⁻¹) & KCl (18 mmol L⁻¹) = 45 : 55 (v/v) [4] |
| Flow Rate | 1 mL/min [4] |
| Detection Wavelength | 270 nm [4] |
| Column Temperature | 30 °C [4] |
| Retention Time of Cefcapene | ~3.84 minutes [4] |
Here are some common problems you might encounter during crystallization and their potential solutions:
Low Yield
Poor Crystal Formation (Oils or Amorphous Solids)
High Level of Impurities
Q1: Why is a mixed solvent system like methanol-ethyl acetate-water recommended for crystallization? [1] A1: This system allows for fine control over solubility. The product dissolves well in methanol, while ethyl acetate and water act as antisolvents, reducing solubility gradually. This promotes the formation of well-defined crystals with high purity and helps exclude oily impurities.
Q2: What are the critical stability concerns for Cefcapene Pivoxil, and how can I monitor them? A2: Like other cephalosporins, Cefcapene Pivoxil is susceptible to degradation of its β-lactam ring under stress conditions like hydrolysis (especially acidic), oxidation, and heat [4]. You can monitor this using the stability-indicating HPLC method described above, which effectively separates the main product from its degradation products [4].
Q3: My crude product has many colored impurities. How can I address this? A3: The refining method that involves dissolving the crude product in an organic solvent and washing it with an aqueous alkaline solution (e.g., sodium bicarbonate) is reported to have an effective decolorization effect [2].
The following diagram summarizes the key steps in a typical crystallization and purification process.
The following information is based on a peer-reviewed, stability-indicating LC assay method for Cefcapene Pivoxil [1] [2] [3].
1. What are the validated chromatographic conditions?
The method uses a reversed-phase isocratic system with the following parameters [1]:
| Parameter | Specification |
|---|---|
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : Citric Acid Buffer (10 mmol L⁻¹ with KCl 18 mmol L⁻¹) [45:55, v/v] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | 30 °C |
| Retention Time of Cefcapene | ~3.84 minutes |
2. What are the key validation results for this method?
The method was validated per ICH guidelines, with the following outcomes for linearity and accuracy [1]:
| Validation Parameter | Result |
|---|---|
| Linearity Range | 20 - 240 mg/L |
| Correlation Coefficient (r) | 0.9992 |
| Peak Purity (under stress conditions) | 98.79% - 100.00% |
The following diagram illustrates the experimental workflow for the forced degradation studies that underpin the method's stability-indicating properties:
3. What are the typical degradation profiles under stress conditions?
The method successfully separated Cefcapene Pivoxil from its degradation products formed under various stress conditions. The table below summarizes the extent of degradation and the corresponding peak purity, demonstrating the method's selectivity [1].
| Stress Condition | Details | Degradation After Time Point | Peak Purity |
|---|---|---|---|
| Acidic Hydrolysis | 0.3 mol L⁻¹ HCl at 363 K | 56.4% (240 min) | 100.00% |
| Oxidative Degradation | 30% H₂O₂ at 343 K | 88.7% (310 min) | 98.79% |
| Thermal Degradation | Solid state at 393 K | 30.9% (28 days) | 100.00% |
| Radiolytic Degradation | 400 kGy dose | 10.8% | 99.15% |
Here are solutions to some typical problems you might encounter when setting up this method.
Q1: The peak for Cefcapene Pivoxil is asymmetric or shows poor resolution. What can I do?
Q2: My retention time is shifting or the peak is tailing. What should I check?
Q3: How can I prove my method is stability-indicating?
The following table summarizes key physical and chemical characteristics of cefcapene pivoxil hydrochloride hydrate from supplier documentation and research literature [1] [2] [3]:
| Property | Specification / Value |
|---|---|
| Chemical Name | (6R,7R)-3-(((Carbamoyl)oxy)methyl)-7-(((2Z)-2-(2-amino-4-thiazolyl)-1-oxo-2-pentene)amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 2,2-dimethylpivaloyloxymethyl ester hydrochloride monohydrate [3] |
| Molecular Weight | 622.11 g/mol [1] [4] |
| CAS No. | 147816-24-8 [1] [4] |
| Physical Form | White to light yellow or beige powder [1] [3] |
| Purity | ≥98% (HPLC) [3] |
| Storage (Solid) | -20°C, desiccated [3] |
| Solubility | Soluble in DMSO (2-100 mg/mL) [1] [3], slightly soluble in water [2]. |
Cefcapene pivoxil is a cephalosporin antibiotic whose antibacterial activity depends on the integrity of the β-lactam ring, which is susceptible to degradation [2]. You must closely monitor solution stability, and a stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for this.
The table below outlines a validated stability-indicating HPLC method from a published study [2]:
| Parameter | Specification |
|---|---|
| HPLC Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : Aqueous solution (10 mmol L⁻¹ Citric Acid & 18 mmol L⁻¹ KCl) = 45 : 55 (v/v) |
| pH of Mobile Phase | 2.36 |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
| Column Temperature | 30 °C |
| Retention Time | ~3.84 minutes |
| Key Validation | The method is stability-indicating, proven to separate the main drug peak from its degradation products formed under stress conditions like acid, oxidation, and heat [2]. |
The workflow for conducting a forced degradation study to validate this method or assess your working solution's stability is summarized below:
This workflow is adapted from a published forced degradation study [2].
This guide addresses potential issues based on the compound's known instability.
Q1: Why must I prepare a fresh working solution for each experiment, and how long is it stable? The β-lactam ring in cephalosporins is highly susceptible to degradation in solution, which leads to loss of antibacterial activity [2]. The specific stability of your working solution depends on the solvent, concentration, and storage conditions. It is critical to determine stability experimentally for your specific setup. You can use the provided HPLC method to monitor degradation over time.
Q2: My solution has changed color. What does this mean? The pure solid is white to light yellow/beige [1] [3]. A noticeable darkening of the solution suggests that degradation has occurred. You should discard the solution and prepare a fresh batch.
Q3: What are the main degradation products I should be aware of? While the specific structures are not detailed in the search results, the forced degradation study confirms that the compound degrades under acid, oxidation, and heat, forming distinct products that can be separated and detected by HPLC [2]. Monitoring for new peaks in the HPLC chromatogram is the best way to track degradation.
| Problem | Possible Cause | Suggested Action |
|---|
| Unexpectedly low biological activity | Degraded working solution leading to loss of potency. | 1. Prepare a fresh solution. 2. Use the HPLC method to verify the integrity of your stock and working solutions. | | Precipitation in working solution | The solution may be supersaturated or the solvent system inappropriate. | 1. Ensure the solvent is at room temperature before adding the compound. 2. Gently warm and sonicate the solution. 3. Filter through a 0.22 µm filter. 4. Consider using a different co-solvent system (e.g., with PEG300/Tween-80) [1]. | | Multiple peaks in HPLC analysis | Degradation of the compound or contamination. | 1. Compare with a freshly prepared standard. 2. Check the peak purity using a Diode Array Detector (DAD). A pure cefcapene peak should have a purity factor >98.5% [2]. |
The table below summarizes key quantitative data on the solid-state thermal degradation of Cefcapene Pivoxil, as established in forced degradation studies [1] [2].
| Stress Condition | Temperature | Duration | Degradation (%) | Peak Purity |
|---|---|---|---|---|
| Thermal Degradation | 373 K (~100°C) | 28 days | 9.4 | 100.00% |
| Thermal Degradation | 393 K (~120°C) | 28 days | 30.9 | 100.00% |
| Radiolytic Degradation | Electron Beam (Absorbed dose: 25 kGy) | - | 1.7 | 99.98% |
| Radiolytic Degradation | Electron Beam (Absorbed dose: 400 kGy) | - | 10.8 | 99.15% |
To analyze the parent drug and its degradation products, the following High-Performance Liquid Chromatography (HPLC) method was developed and validated [1] [3] [2].
The specific chromatographic conditions are outlined in the table below.
| Parameter | Specification |
|---|---|
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) [1] |
| Mobile Phase | Acetonitrile : Buffer (45:55 v/v) [1] |
| Buffer | Citric acid (10 mmol L⁻¹) and Potassium chloride (18 mmol L⁻¹), pH ~2.36 [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 270 nm [1] |
| Column Temperature | 30 °C [1] |
| Injection Volume | Not explicitly stated in results; refer to original method development |
| Retention Time of Cefcapene | ~3.84 minutes [1] |
You can use the following protocol, based on the research, to conduct your own thermal degradation studies [1].
Here are answers to some specific issues you might encounter.
Q1: Why is my peak asymmetry factor outside the acceptable range (>2.0) during HPLC analysis?
Q2: My sample shows minimal degradation after a standard thermal stress study. How can I increase the degradation to better identify potential impurities?
Q3: How can I be sure that my HPLC method is truly "stability-indicating" and that degradation products are not co-eluting with the main peak?
The table below summarizes key quantitative data from forced degradation studies, which includes radiolytic conditions [1].
| Stress Condition | Total Dose | Degradation (%) | Peak Purity (%) |
|---|---|---|---|
| Radiolytic | 25 kGy | 1.7 | 99.98 |
| Radiolytic | 400 kGy | 10.8 | 99.15 |
| Acidic Hydrolysis (0.5 mol/L HCl, 363 K, 240 min) | - | 56.4 | 100.00 |
| Oxidation (30% H₂O₂, 343 K, 310 min) | - | 88.7 | 98.79 |
| Thermal (Solid State, 393 K, 28 days) | - | 30.9 | 100.00 |
> Important Note: The radiolytic studies were performed on the solid-state (non-hydrate) form of the drug. The behavior of the hydrochloride hydrate form in aqueous solutions under radiation may differ and should be verified experimentally [1].
For monitoring degradation, the following isocratic RP-HPLC method has been developed and validated specifically for cefcapene pivoxil [1] [2] [3].
| Parameter | Specification |
|---|---|
| Column | Lichrospher RP-18 (250 mm × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : Aqueous Mixture (45:55 v/v)
Here is a detailed methodology for conducting radiolytic degradation studies based on the published procedure [1]:
What is the main degradation pathway for cephalosporins like cefcapene pivoxil? Cephalosporins are susceptible to degradation due to the inherent instability of the β-lactam ring in their structure. This ring is prone to hydrolysis and can be affected by other stress conditions like oxidation and heat [1] [4] [5].
The peak shape for my API is asymmetric or resolution from degradants is poor. How can I improve the HPLC method? The cited study found that peak asymmetry and resolution were unsatisfactory with other mobile phase compositions. The key to success was using a mobile phase with a specific, non-adjusted low pH (around 2.36) and the exact concentrations of citric acid, potassium chloride, and acetonitrile as specified in the protocol above [1].
My drug recovery is low in an alkaline co-suspension, but I don't see new degradation peaks. Why? A separate stability study noted that cefcapene pivoxil hydrochloride shows poor solubility under alkaline conditions (e.g., in a co-suspension with magnesium oxide). This can lead to low recovery rates without the formation of new chemical degradation products, as the drug may not be fully dissolved for analysis. This could also affect absorption and tube passability in administration scenarios [4].
The following diagram illustrates the logical workflow for conducting and analyzing a radiolytic degradation study.
| Parameter | Cefcapene Pivoxil (5-day) [1] | Cefcapene Pivoxil (10-day) [1] | Amoxicillin (10-day) [1] |
|---|---|---|---|
| Bacteriological Eradication Rate | 93.8% | 96.2% | 91.7% |
| Clinical Cure Rate | 100% | 100% | 100% |
| Relapse Rate | 1.3% | 4.0% | 2.9% |
| Common Adverse Effect(s) | Infrequent diarrhea | Infrequent diarrhea | Infrequent diarrhea; Rash (8.0%) |
For researchers, the context and methodology of the cited studies are critical for evaluation.
This prospective, multicenter, randomized, open-label comparative study provides the most direct evidence for this comparison [1].
The following diagram illustrates the design and key outcomes of this clinical trial:
Another study investigated the efficacy of different amoxicillin dosing frequencies using a more sensitive molecular method, providing supplementary context for amoxicillin's performance [2].
The experimental workflow of this study is outlined below:
The table below summarizes the core clinical efficacy and bacteriological eradication data for cefcapene pivoxil (CFPN-PI) from the available studies.
| Aspect | Cefcapene Pivoxil (CFPN-PI) | Amoxicillin-Clavulanate (AMC) | Context & Findings |
|---|---|---|---|
| Overall Clinical Efficacy (Acute Rhinosinusitis) | 96% (24/25 patients improved at day 14) [1] | 95.8% (23/24 patients improved at day 14) [1] | No statistically significant difference in clinical outcome (P=0.41); both highly effective [1]. |
| Overall Clinical Efficacy (Pediatric Respiratory Infections) | 95.8% (Overall) [2] | Information not available in search results | Breakdown: Laryngopharyngitis (100%), Acute bronchitis (84.6%), Tonsillitis (100%), Pneumonia (100%) [2]. |
| Bacteriological Eradication (Pediatric Respiratory Infections) | 73.8% (Overall eradication rate) [2] | Information not available in search results | Breakdown: Laryngopharyngitis (87.5%), Acute bronchitis (66.7%), Tonsillitis (75.0%), Pneumonia (63.6%) [2]. |
| Common Bacterial Targets | S. pneumoniae, H. influenzae, M. catarrhalis, S. pyogenes [1] [2] | S. pneumoniae, H. influenzae, M. catarrhalis [1] | CFPN-PI is a broad-spectrum cephalosporin targeting common pathogens in ARS and respiratory infections [1] [2]. |
| PK/PD Breakpoint (Simulated, Pediatric) | 0.27 µg/mL (for 3 mg/kg TID regimen) [2] | Information not available in search results | Target: Time above MIC (TAM) of 40%. Bacteriological eradication trended higher (77.8%) in patients achieving TAM >40% vs. 62.5% in TAM <40% group [2]. |
| Tolerability & Safety | Lower rate of gastrointestinal complications (diarrhea) [1] | Higher rate of diarrhea (6 patients vs. 1 in CFPN-PI group, P=0.04) [1] | Carnitine deficiency is a known risk with pivoxil-conjugated drugs, but a large study found no significant increased risk vs. amoxicillin [3]. |
For a rigorous comparison, here are the methodologies from the key studies that generated the data above.
This study provides a direct, head-to-head comparison of CFPN-PI and AMC.
This study focused on the pharmacokinetic-pharmacodynamic relationship and bacteriological outcomes in children.
To fully understand the data, it's helpful to consider the drug's properties and context.
Mechanism of Action & Resistance: Cefcapene is a third-generation oral cephalosporin antibiotic. Its active form binds to penicillin-binding proteins (PBPs) in the bacterial cell wall, inhibiting its synthesis and leading to cell death [1]. A key challenge in antibiotic therapy is antimicrobial resistance (AMR). One common resistance mechanism is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics like penicillins and cephalosporins [4]. The superior tolerability of CFPN-PI over AMC in the cited study may be related to its spectrum of activity and stability against certain β-lactamases [1].
The Prodrug and a Key Safety Consideration: Cefcapene pivoxil is a prodrug. The "pivoxil" component (a pivaloyloxymethyl ester) is conjugated to the active drug to enhance its absorption from the gastrointestinal tract [3] [5]. During metabolism, pivalic acid is released. Pivalic acid can conjugate with carnitine in the body and promote its excretion, leading to a potential risk of carnitine deficiency, particularly with prolonged use [3]. However, a recent large-scale study using real-world data concluded that the risk of carnitine deficiency and related symptoms in children treated with pivoxil-conjugated antibiotics was not significantly higher than in those treated with amoxicillin [3].
A critical limitation of this analysis is that the most directly relevant clinical studies are from 2008 and 2011 [1] [2]. Resistance patterns of common bacteria can evolve over time, which may affect the contemporary real-world efficacy of any antibiotic.
| Infection Type | Comparator | Study Design & Duration | Key Efficacy Outcomes | Safety Findings |
|---|
| GAS Pharyngitis in Children [1] | 5-day CFPN-PI vs. 10-day CFPN-PI vs. 10-day Amoxicillin (AMPC) | Prospective, multicenter, randomized, open-label N=250 children (6 months-12 years) | Bacteriological Eradication: • 5-day CFPN-PI: 93.8% • 10-day CFPN-PI: 96.2% • 10-day AMPC: 91.7%
Clinical Cure Rate: 100% in all three groups [1] | Diarrhea: Infrequent in all groups. Rash: 6 patients (8.0%) in the 10-day AMPC group [1] | | Recurrent GAS Pharyngitis in Children [2] | 5-day Cefditoren Pivoxil vs. 10-day Cefditoren Pivoxil | Randomized study N=226 children with recurrence history | Clinical Recurrence: • 5-day group: 7/77 (9.1%) • 10-day group: 1/149 (0.7%) - significantly lower [2] | Information not specified in abstract | | Acute Rhinosinusitis in Adults [3] | CFPN-PI vs. Amoxicillin-Clavulanate (AMC) | Randomized, double-blinded, open-label 14-day treatment N=49 (evaluable) | Improvement Rate: • CFPN-PI: 96% • AMC: 95.8% No significant difference in symptom resolution [3] | Diarrhea: • CFPN-PI: 1 patient • AMC: 6 patients (p=0.04) [3] |
The robust findings in the table above are derived from structured clinical trials. Here are the detailed methodologies for the key studies cited.
This study demonstrates the non-inferiority of a 5-day CFPN-PI regimen for uncomplicated cases.
The design and flow of this study can be visualized as follows:
This study highlights the comparable efficacy but superior gastrointestinal tolerance of CFPN-PI.
The table below summarizes the key characteristics of cefcapene pivoxil and cefditoren based on the available experimental and clinical data.
| Characteristic | Cefcapene Pivoxil (CFPN-PI) | Cefditoren |
|---|---|---|
| General Classification | Oral 3rd-gen cephalosporin, prodrug [1] | Oral 3rd-gen cephalosporin, prodrug (pivoxil ester) [2] |
| Bioavailability | Information not explicitly stated in search results | Approximately 14% (absolute bioavailability) [2] |
| Key Pharmacokinetic (PK) Data | Single-dose study in healthy adults [1]: • Cmax: 1.04 mg/L (100mg) to 1.56 mg/L (200mg) • AUCinf: 2.94 hmg/L (100mg) to 4.70 hmg/L (200mg) • Tmax: ~1.5-2.0 hours • Urinary Excretion: 31.5% - 42.9% (unchanged) | Under fasting conditions [2]: • Cmax: 1.8 ± 0.6 μg/mL (200mg dose) • Tmax: 1.5 to 3 hours • Elimination Half-life: ~1.5 hours • Renal Clearance: 4.1–5.6 L/h | | Spectrum of Activity | Broad spectrum against Gram-positive and Gram-negative bacteria [1] | Broad spectrum; strong activity against S. pneumoniae (including penicillin-resistant strains), H. influenzae, M. catarrhalis, and methicillin-susceptible S. aureus [2] | | Stability to β-lactamases | Information not available in search results | Improved stability due to methoxyimino group [2] | | Protein Binding | Information not available in search results | Averages 88% [2] | | Safety & Tolerability | Well-tolerated in single doses up to 200mg; no serious adverse events reported [1] | Generally well-tolerated; most common adverse events are gastrointestinal (e.g., diarrhea, nausea) [2] | | Special Risk | Contains pivoxil group, risk of causing hypocarnitinemia [3] [4] | Contains pivoxil group; contraindicated in patients with carnitine deficiency [2] | | Clinical Applications | Used for respiratory tract infections [1] | Indicated for community-acquired pneumonia, acute bacterial exacerbation of chronic bronchitis, pharyngitis, tonsillitis, and uncomplicated skin infections [2] |
For researchers, the methodology from key studies provides a template for generating comparative data.
This study provides a model for generating comparative pharmacokinetic data.
Recent research highlights a critical consideration for using these drugs: both cefcapene and cefditoren have low oral bioavailability (14% for cefditoren [3] [4]) and contain a pivoxil group, which is associated with a risk of causing hypocarnitinemia (low blood carnitine levels) [3] [4]. For this reason, their use is being actively reduced in some clinical settings in favor of other antibiotics to combat antimicrobial resistance [3] [4].
The following diagrams illustrate the shared mechanism of third-generation cephalosporins and a generalized workflow for the pharmacokinetic studies used to generate the comparative data.
The current information has some gaps that you may need to address for a fully comprehensive guide.
To further your research, I suggest:
The table below summarizes key findings from a randomized controlled trial comparing cefcapene pivoxil (CFPN-PI) with amoxicillin (AMPC) for treating Group A streptococcal pharyngitis in children [1].
| Treatment Regimen | Bacteriological Eradication Rate | Clinical Cure Rate | Relapse Rate |
|---|---|---|---|
| CFPN-PI (5-day) | 93.8% (77/82) | 100% (82/82) | 1.3% (1/77) |
| CFPN-PI (10-day) | 96.2% (76/79) | 100% (79/79) | 4.0% (3/75) |
| AMPC (10-day) | 91.7% (77/84) | 100% (84/84) | 2.9% (2/69) |
> Source Study Details: A prospective, multicenter, randomized, open-label comparative study was conducted across 12 pediatric clinics. The study enrolled 250 children (aged 6 months to 12 years) with confirmed GAS pharyngitis. Patients were randomized into the three treatment groups, and efficacy was assessed based on throat culture results and clinical symptoms [1].
The study concluded that there were no significant differences in eradication rate, clinical cure rate, or relapse rate among the three treatment groups, establishing that the 5-day CFPN-PI regimen is as efficacious as the 10-day regimens [1].
Cefcapene pivoxil has also demonstrated comparable efficacy to other antibiotics in treating chronic respiratory tract infections. The table below outlines results from a double-blind study comparing it with cefteram pivoxil (CFTM-PI) [2].
| Parameter | Cefcapene Pivoxil (CFPN-PI) 450 mg/day | Cefteram Pivoxil (CFTM-PI) 600 mg/day | | :--- | :--- | :--- | | Clinical Efficacy Rate | 80.2% | 78.9% | | Bacterial Elimination Rate | 60.5% | 65.9% | | Side-Effect Incidence | 6.0% | 6.4% |
> Source Study Details: This double-blind study involved 171 patients with chronic respiratory tract infections. Clinical efficacy was determined by improvement of symptoms and laboratory findings, and bacterial elimination was confirmed by post-treatment cultures [2]. The study found no significant difference in efficacy or safety between the two drugs.
Understanding the pharmacokinetic (PK) profile is crucial for drug development. The following data comes from a PK study of cefcapene pivoxil in healthy Korean subjects [3].
| PK Parameter (Mean ± SD) | 100 mg (n=6) | 150 mg (n=6) | 200 mg (n=6) |
|---|---|---|---|
| Cmax (mg/L) | 1.04 ± 0.22 | 1.24 ± 0.46 | 1.56 ± 0.43 |
| AUCinf (h·mg/L) | 2.94 ± 0.46 | 3.97 ± 1.28 | 4.70 ± 1.19 |
| Tmax (h) [Median] | 1.5 - 2.0 | 1.5 - 2.0 | 1.5 - 2.0 |
| t1/2 (h) | 1.07 ± 0.33 | 1.28 ± 0.31 | 1.21 ± 0.30 |
| Urinary Excretion (%) | 42.9 ± 18.9 | 31.5 ± 12.5 | 34.9 ± 9.0 |
> Source Study Protocol: An open-label, dose-escalation, parallel-group study was conducted in 18 healthy male volunteers. After a single oral dose of CFPN-PI, serial blood and urine samples were collected for up to 12 and 24 hours, respectively. Plasma and urine concentrations of the active drug, cefcapene, were determined using high-performance liquid chromatography with ultraviolet detection (HPLC-UV). PK parameters were calculated using non-compartmental analysis [3].
The study demonstrated that cefcapene pivoxil has linear pharmacokinetic properties within the 100-200 mg dose range and was well-tolerated with no serious adverse events [3].
The following diagram illustrates the metabolic pathway of this prodrug:
The table below summarizes quantitative data on adverse effects for Cefcapene Pivoxil (CFPN-PI) and comparator drugs from clinical studies.
| Drug Name | Study Description | Diarrhea Frequency | Rash Frequency | Other Notable Adverse Effects |
|---|---|---|---|---|
| Cefcapene Pivoxil (CFPN-PI) | vs. Amoxicillin-Clavulanate (AMC) for Acute Rhinosinusitis [1] | 1/25 (4.0%) | Not specifically reported | Most common side effects were gastrointestinal complications [1]. |
| Cefcapene Pivoxil (CFPN-PI) | vs. Cefteram Pivoxil (CFTM-PI) for Chronic Respiratory Infections [2] | Not specifically reported | Not specifically reported | Overall side effects: 6.0% with CFPN-PI [2]. |
| Amoxicillin-Clavulanate (AMC) | vs. Cefcapene Pivoxil (CFPN-PI) for Acute Rhinosinusitis [1] | 6/25 (24.0%) | Not specifically reported | - |
| Cefteram Pivoxil (CFTM-PI) | vs. Cefcapene Pivoxil (CFPN-PI) for Chronic Respiratory Infections [2] | Not specifically reported | Not specifically reported | Overall side effects: 6.4% with CFTM-PI [2]. |
| Cefditoren Pivoxil | Post-marketing surveillance & clinical trials (class-wide data) [3] [4] | Up to 15% | <1% (including pruritus, rash, urticaria) | Nausea (up to 6%), vaginal moniliasis (up to 6%), abdominal pain (2%), headache (up to 3%) [3] [4]. |
For reliable comparison, understanding the methodology behind the data is crucial. Here are the experimental protocols from the key studies cited.
When evaluating cefcapene pivoxil and its alternatives, it is important to consider class-specific adverse effects.
The following diagram illustrates the general workflow of the comparative clinical trials discussed, which is standard for evaluating drug safety and efficacy.
Based on the available clinical data:
| Infection Type | Comparator Drug | Clinical Efficacy | Bacterial Eradication | Key Findings | Citation |
|---|
| Acute Rhinosinusitis | Amoxicillin-Clavulanate (AMC) | CFPN-PI: 96% AMC: 95.8% | Information missing | No significant difference in clinical outcome; significantly lower diarrhea rate with CFPN-PI (1 vs. 6 patients) [1]. | [1] | | Chronic Respiratory Tract Infections | Cefteram Pivoxil (CFTM-PI) | CFPN-PI: 80.2% CFTM-PI: 78.9% | CFPN-PI: 60.5% CFTM-PI: 65.9% | No significant difference in efficacy, bacterial eradication, or safety. Dosing: CFPN-PI 450 mg/day vs. CFTM-PI 600 mg/day [2]. | [2] | | Group A Streptococcal Pharyngitis | Amoxicillin | CFPN-PI (5-day): Effective Amoxicillin (10-day): Effective | Information missing | 5-day CFPN-PI course found effective, suggesting a shorter treatment duration may be sufficient [3]. |
For researchers aiming to replicate or design similar studies, here are the methodologies from the key trials.
1. Acute Rhinosinusitis Study Design [1] This was a randomized, double-blinded, open-label trial.
2. Chronic Respiratory Tract Infection Study Design [2] This was a double-blind, comparative study.
Understanding the pharmacokinetic and pharmacodynamic (PK/PD) principles and safety profile is crucial for drug development and application.
PK/PD Principles Cephalosporins like cefcapene pivoxil exhibit time-dependent killing. Their efficacy is best predicted by the duration that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the pathogen (%fT > MIC) [4]. To achieve maximal bactericidal effect, dosing regimens should aim to keep concentrations above the MIC for at least 60-70% of the dosing interval [4]. The following diagram illustrates this core principle and its relationship to efficacy.
Safety and Special Populations
Research in this field relies on specific methodologies to measure drug concentrations in different parts of the lung. The following diagram outlines the general workflow and key findings from a recent animal study on this topic.
Key Insight from Related Research: A 2024 study compared lung concentrations of ceftaroline and linezolid in a pig model of lung injury. It found that inflammation and injury enhanced the penetration of these antibiotics into the lung's interstitial fluid, resulting in higher concentrations and a longer time above the minimum inhibitory concentration (MIC) at the infection site [1]. This suggests that the pathophysiology of the lung itself is a critical factor in drug distribution.
The table below summarizes lung penetration data for other antibiotics in the beta-lactam class, which includes cefcapene. This can serve as a reference, though the values for cefcapene itself are not available.
| Drug | Target Lung Compartment | Tissue/Plasma Penetration Ratio | Key Findings |
|---|---|---|---|
| Piperacillin/Tazobactam [2] | Epithelial Lining Fluid (ELF) | 0.4X – 0.91X | Highly variable penetration; standard doses may not always achieve PK/PD targets in the lung. |
| Ceftazidime [2] | Epithelial Lining Fluid (ELF) | 0.21X – 0.44X | Penetration can be influenced by patient physiology and inflammation. |
| Meropenem [2] | Epithelial Lining Fluid (ELF) | 0.25X – 0.3X | Shows variable distribution into lung fluid. |